molecular formula C24H32N4O2 B11488450 N-(4-ethoxy-3-methoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

N-(4-ethoxy-3-methoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B11488450
M. Wt: 408.5 g/mol
InChI Key: WODGQGPSBMXQDL-UHFFFAOYSA-N
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Description

N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes an ethoxy and methoxy substituted phenyl group, a piperidine ring, and a benzodiazole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C24H32N4O2

Molecular Weight

408.5 g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-(2-piperidin-1-ylethyl)benzimidazol-2-amine

InChI

InChI=1S/C24H32N4O2/c1-3-30-22-12-11-19(17-23(22)29-2)18-25-24-26-20-9-5-6-10-21(20)28(24)16-15-27-13-7-4-8-14-27/h5-6,9-12,17H,3-4,7-8,13-16,18H2,1-2H3,(H,25,26)

InChI Key

WODGQGPSBMXQDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCCCC4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Ring: This step involves the alkylation of the benzodiazole core with a piperidine derivative using a suitable base such as sodium hydride.

    Attachment of the Phenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole core or the phenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antif

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